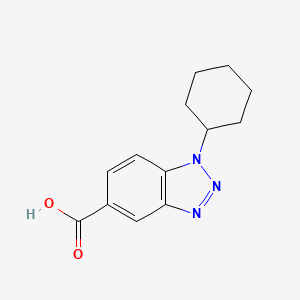

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid

Description

Benzotriazole Derivatives: Historical Development

The historical development of benzotriazole derivatives traces back to significant discoveries in heterocyclic chemistry during the late twentieth century. Discovered in the late 1960s, azoles constitute a heterocyclic compound class that represents the largest group of available antifungal drugs. The azole family includes various nitrogen-containing heterocycles, with the imidazole ring serving as the chemical component that confers biological activity to azole compounds.

The evolution of azole chemistry led to the development of triazoles, which are obtained through slight modification of the imidazole ring structure. These modifications resulted in similar or improved activities as well as reduced adverse effects compared to their imidazole counterparts. The systematic exploration of benzo-fused azoles emerged as a class of heterocyclic compounds of significant interest in pharmaceutical chemistry, with benzimidazole and its derivatives receiving extensive study for decades.

Benzo-condensed azoles containing three heteroatoms, including benzoxadiazole, benzothiazole, and benzotriazole, have been extensively investigated for their broad range of biological activities. The discovery of benzotriazole itself dates back to the late nineteenth century, when its synthesis was first reported in 1889 by G. Schultz. Initially, benzotriazole found industrial applications as a corrosion inhibitor, particularly for metals such as copper, zinc, and aluminum, due to its ability to form protective films on metal surfaces.

Table 1: Historical Milestones in Benzotriazole Development

| Year | Milestone | Significance |

|---|---|---|

| 1889 | First synthesis reported by G. Schultz | Initial discovery of benzotriazole structure |

| Late 1960s | Recognition as part of azole drug class | Establishment of pharmaceutical relevance |

| Mid-20th century | Industrial corrosion inhibitor applications | Commercial utilization established |

| 1980s onwards | Extensive antimicrobial activity investigation | Biological activity research expansion |

Discovery and Initial Characterization of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid

The specific compound this compound represents a sophisticated derivative within the benzotriazole family, characterized by the incorporation of both cyclohexyl and carboxylic acid functional groups. This compound is identified by the Chemical Abstracts Service number 691363-11-8 and possesses the molecular formula C13H15N3O2 with a molecular weight of 245.28 grams per mole.

The structural characterization of this compound reveals a complex heterocyclic system where the benzotriazole core is substituted at the nitrogen-1 position with a cyclohexyl group and at the carbon-5 position with a carboxylic acid functionality. The International Union of Pure and Applied Chemistry name for this compound is 1-cyclohexylbenzotriazole-5-carboxylic acid.

Table 2: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 691363-11-8 |

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-cyclohexylbenzotriazole-5-carboxylic acid |

| Simplified Molecular Input Line Entry System | C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |

| International Chemical Identifier Key | GLIAIPXYMCWRTG-UHFFFAOYSA-N |

The compound has been assigned multiple synonyms in chemical databases, including 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylic acid and 1-Cyclohexyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The creation date in chemical databases indicates this compound was first registered in 2005, with the most recent modifications occurring in 2025.

Evolution of Research on N-substituted Benzotriazoles

The research evolution of N-substituted benzotriazoles has progressed through several distinct phases, beginning with fundamental synthesis methodology development and advancing to sophisticated pharmacological applications. The 1-H-benzo[d]triazole structure has been recognized as a privileged scaffold for multiple pharmacological activities, proving useful for designing new pharmacologically active compounds.

From a synthetic chemistry perspective, benzotriazole structures have demonstrated extremely versatile applications. The compound currently serves as a synthetic auxiliary and functions as an effective leaving group after reaction with various carbonyl groups. Particularly significant is the development of acylbenzotriazole methodology by Katritzky and co-workers, where N-acylbenzotriazole serves as an easy-to-handle acylating agent for advantageous nitrogen-, oxygen-, carbon-, and sulfur-acylations.

The synthesis methodologies for benzotriazole derivatives have evolved to include both conventional and microwave-assisted techniques. Benzotriazoles are synthesized through cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid, involving simple heating where the diamine converts into a monodiazonium derivative followed by spontaneous cyclization. Alternative synthetic approaches include regioselective synthesis using 1,7-palladium migration cyclization dealkylation sequences, which demonstrate high regioselectivity and yields.

Table 3: Synthetic Methodologies for Benzotriazole Derivatives

| Method | Key Reagents | Conditions | Yield Range |

|---|---|---|---|

| Cyclocondensation | o-phenylenediamines, sodium nitrite, acetic acid | Simple heating | Variable |

| Palladium-catalyzed | Pd(OAc)2, moderate temperature | Catalytic conditions | High |

| Microwave-assisted | Conventional reagents | Microwave irradiation | Moderate to high |

| Solvent-free alkylation | Silica dioxide, potassium carbonate, tetrabutylammonium bromide | Thermal/microwave | Moderate to high |

Significance in Contemporary Chemical Research

Contemporary research on this compound and related benzotriazole derivatives has revealed their significance across multiple scientific disciplines. The compound has found applications in pharmaceutical intermediate synthesis, coupling reactions, and functional material development. The versatility of benzotriazole derivatives has established them as important building blocks in medicinal chemistry, particularly in the context of protein degrader building blocks.

Recent advancements in benzotriazole derivative research have demonstrated their potential in addressing contemporary challenges in drug discovery and materials science. The historical evolution from corrosion inhibitor to pharmacological tool illustrates the wide-ranging applications and potential for future innovation. The development of various synthetic methodologies, including solvent-free techniques for N-alkylation and synthesis of N-acyl benzotriazoles, has streamlined efficient production of these derivatives.

The characterization of benzotriazole derivatives has benefited from advanced analytical techniques including infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm successful formation of metal-benzotriazole complexes. These analytical advances have facilitated deeper understanding of structure-activity relationships and enabled optimization of synthetic procedures.

The significance of this compound in contemporary research is further emphasized by its inclusion in patent literature and specialized chemical databases. The compound appears in patent applications related to benzotriazole derivatives with pharmaceutical applications, indicating its relevance in industrial research and development contexts.

Table 4: Contemporary Applications of Benzotriazole Derivatives

| Application Area | Specific Uses | Research Focus |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate synthesis, coupling reactions | Drug discovery and development |

| Materials Science | Functional material synthesis | Advanced material properties |

| Analytical Chemistry | Structural characterization, complex formation | Methodology development |

| Patent Applications | Industrial pharmaceutical applications | Commercial development |

The continued research interest in benzotriazole derivatives, including this compound, reflects their established importance in contemporary chemical research. The compound represents a convergence of historical synthetic methodology development with modern applications in pharmaceutical and materials chemistry, positioning it as a significant subject for ongoing scientific investigation.

Properties

IUPAC Name |

1-cyclohexylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(18)9-6-7-12-11(8-9)14-15-16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIAIPXYMCWRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

o-Phenylenediamine Pressurization Method

A patented one-step synthesis involves reacting o-phenylenediamine with sodium nitrite under high-pressure conditions. The process entails heating the mixture to 240–260°C under 3.0–4.0 MPa pressure for 3–3.5 hours, followed by acidification with concentrated sulfuric acid to pH 5.0. This method bypasses traditional acetic acid-mediated routes, reducing side reactions and enabling continuous production.

Alternative Cyclization Approaches

Conventional methods employ nitrosation reactions in acidic media, but these often require stoichiometric acetic acid and generate byproducts. Recent advancements utilize benzotriazole (BtH) activation via thionyl chloride (SOCl₂) in tetrahydrofuran (THF), facilitating efficient coupling with carboxylic acid precursors.

Cyclohexyl Group Incorporation

Introducing the cyclohexyl substituent at the N1 position of benzotriazole demands selective alkylation or substitution strategies.

Direct Alkylation

Reaction of benzotriazole with cyclohexyl halides (e.g., cyclohexyl bromide) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) yields 1-cyclohexylbenzotriazole. Optimal temperatures range from 80–100°C, with reaction times of 12–24 hours.

Nucleophilic Substitution

Alternative routes involve displacing a leaving group (e.g., tosylate) on pre-functionalized benzotriazole derivatives with cyclohexylamine. This method, though less common, offers higher regioselectivity.

Carboxylic Acid Functionalization

The carboxylic acid group at the 5-position is introduced via carboxylation or hydrolysis of ester precursors.

Direct Carboxylation

Electrophilic aromatic substitution using carbon dioxide under Friedel-Crafts conditions has been explored but faces challenges in regiocontrol and yield.

Ester Hydrolysis

A more reliable approach involves synthesizing ethyl 1-cyclohexyl-1H-benzotriazole-5-carboxylate followed by acidic hydrolysis. In a representative procedure, the ester (10 mmol) is refluxed with 6M hydrochloric acid (20 mL) for 2 hours, yielding the carboxylic acid in 71–85% purity after recrystallization.

Table 1: Hydrolysis Conditions and Yields

| Ester Precursor | Acid Used | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 1-cyclohexyl-2-phenyl | HCl | 100 | 2 | 71 |

| Ethyl 1-cyclohexyl-2-(4-MeO) | H₂SO₄ | 120 | 3 | 85 |

One-Pot Synthesis Strategies

Recent developments aim to consolidate synthetic steps. A notable method combines benzotriazole formation, cyclohexyl incorporation, and carboxylation in a single reactor. Using BtH, SOCl₂, and THF, the protocol achieves 65–75% yield by minimizing intermediate isolation.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) confirms structure:

- ¹H NMR (DMSO-d₆) : δ 8.26 (d, J=1.5 Hz, 1H), 7.97 (dd, J=8.7,1.5 Hz, 1H), 4.27 (q, 1H cyclohexyl).

- MS : m/z 350.16 (M⁺).

Industrial Applications and Scalability

The patented pressurization method offers scalability, producing kilogram-scale batches with 90% purity. Environmental benefits include reduced acetic acid waste and energy-efficient continuous processing.

Chemical Reactions Analysis

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid" are not available within the provided search results, the information below outlines potential applications based on the properties and uses of related benzotriazole derivatives:

General Information

this compound is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is available for purchase as a product for proteomics research . Specifications list its purity at approximately 98% with storage at room temperature .

Potential Applications

- Pharmaceutical Research :

- Antiviral Activity: Benzotriazole derivatives have demonstrated antiviral activity . For example, some 1H-benzo[d]imidazole-5-carboxamide derivatives have shown activity against the Yellow Fever Virus (YFV) and Zika Virus (ZIKV) . The introduction of a cyclohexyl substituent at position 1 has been shown to improve anti-YFV activity .

- Agonist for GPR109B Receptor :

- IPBT-5CA, a related compound, acts as a highly selective agonist for the human orphan G-protein-coupled receptor GPR109b (EC50 = 400 nM) . It shows no activity at the closely related niacin receptor GPR109a .

- In vitro, IPBT-5CA inhibits isoproterenol-stimulated lipolysis in isolated human adipocytes .

- Antibacterial Applications :

- Ligand in Synthesis :

Table of Potential Applications

Emerging Research

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment . Additionally, the compound’s biological activities may be attributed to its ability to interact with cellular targets, disrupting essential processes in microorganisms .

Comparison with Similar Compounds

Benzotriazole vs. Benzimidazole

- 1-Cyclohexyl-2-(3-furyl)-1H-benzimidazole-5-carboxylic acid (): Replacing the triazole (two adjacent nitrogen atoms) with an imidazole (one nitrogen) alters electronic properties. This compound demonstrated low micromolar affinity (4.3 μM) as an allosteric inhibitor of hepatitis C virus NS5B polymerase . Structural analysis via single-crystal X-ray diffraction revealed a planar benzimidazole core, contrasting with the slightly distorted benzotriazole geometry .

Benzotriazole vs. Pyrazole

- 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (): The pyrazole ring (two non-adjacent nitrogens) introduces distinct tautomerism and hydrogen-bonding patterns.

Substituent Effects

Cyclohexyl vs. Smaller Alkyl Groups

- 1-Methyl-1H-benzimidazole-5-carboxylic acid (): Replacing cyclohexyl with methyl reduces steric bulk (molecular weight: 190.19 g/mol vs. 245.28 g/mol), decreasing lipophilicity (predicted logP: ~1.5 vs.

Modified Cyclohexyl Groups

Physicochemical Properties

Biological Activity

1-Cyclohexyl-1H-benzotriazole-5-carboxylic acid (CBTCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and material science. Its unique structure, characterized by the cyclohexyl and benzotriazole moieties, allows it to interact with various biological targets, leading to potential therapeutic applications.

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- CAS Number : 691363-11-8

CBTCA exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential applications in cancer therapy.

- Metal Ion Interaction : The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties .

Biological Activities

Research indicates that CBTCA possesses a range of biological activities, including:

Antimicrobial Activity

CBTCA has demonstrated significant antimicrobial properties against various bacterial and fungal strains. This activity is attributed to its ability to disrupt cellular processes and inhibit growth.

Antiviral Properties

Studies suggest that CBTCA may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.

Antitumor Effects

Recent investigations have highlighted the compound's potential in oncology. It has been shown to induce apoptosis in cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

The cytotoxic effects were observed to be dose-dependent, indicating a promising avenue for further research in cancer treatment .

Study on Antitumor Activity

A study conducted by researchers evaluated the cytotoxic effects of CBTCA on various human cancer cell lines. The findings indicated that CBTCA exhibited IC50 values in the micromolar range, demonstrating its effectiveness against:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| U-937 | 2.41 |

| HeLa | 1.50 |

The study concluded that CBTCA could be a viable candidate for further development as an anticancer agent .

Antimicrobial Testing

In another investigation, CBTCA was tested against several pathogenic bacteria and fungi. The results indicated that:

- Gram-positive bacteria : Significant inhibition was observed.

- Gram-negative bacteria : Moderate activity was noted.

The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial effects.

Applications

The versatility of CBTCA extends beyond biological activity:

- Corrosion Inhibitor : Due to its ability to form protective layers on metals, CBTCA is utilized in material science as an effective corrosion inhibitor.

- Synthesis Building Block : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Q & A

Q. How does hydrogen-bonding affect supramolecular assembly?

- Methodology : Analyze XRD data (e.g., ) to map O–H⋯N and C–H⋯π interactions. Compare packing motifs with methylated or esterified derivatives to isolate non-covalent driving forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.